

Technical Guide: Synthesis of Acid-PEG4-C2-Boc

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This document provides a detailed overview of a plausible synthetic route for **Acid-PEG4-C2-Boc**, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The synthesis involves the protection of an amino-PEGylated precursor followed by the introduction of a terminal carboxylic acid functionality.

Proposed Chemical Structure

Synthetic Strategy Overview

The proposed synthesis follows a two-step route starting from the commercially available 2-(2-(2-(2-aminoethoxy)ethoxy

- Boc Protection: The primary amine of the starting material is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
- Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is oxidized to a
 carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a milder
 alternative like TEMPO-catalyzed oxidation.



Experimental Protocols

- · Materials:
 - 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
 - Di-tert-butyl dicarbonate ((Boc)₂O)
 - Triethylamine (TEA)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol in dichloromethane
 (DCM).
 - Add triethylamine (TEA) to the solution and cool the mixture to 0 °C in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM to the cooled mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel.



Step 2: Synthesis of Acid-PEG4-C2-Boc

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- Intermediate 1
- Jones reagent (CrO₃ in H₂SO₄) or TEMPO/BAIB
- Acetone
- Ethyl acetate (EtOAc)
- Deionized water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure (using Jones Oxidation):
 - Dissolve Intermediate 1 in acetone and cool the solution to 0 °C in an ice bath.
 - Add Jones reagent dropwise to the solution until a persistent orange color is observed.
 - Stir the reaction at 0 °C for 2 hours.
 - Quench the reaction by adding isopropanol until the orange color disappears.
 - Remove the acetone under reduced pressure.
 - Add deionized water to the residue and extract the product with ethyl acetate (EtOAc).
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, **Acid-PEG4-C2-Boc**.

Data Presentation



Table 1: Reagent Quantities and Reaction Conditions

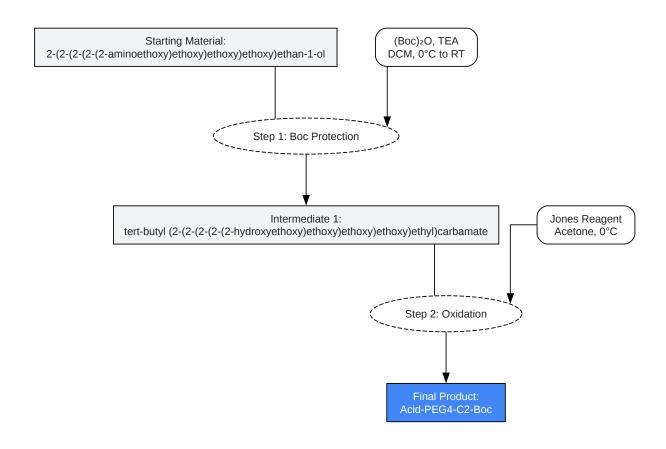
Step	Reagent	Molar Equiv.	Amount	Solvent	Temperat ure	Time
1	2-()- ethan-1-ol	1.0	(e.g., 5 g)	DCM	0 °C to RT	12 h
1	(Boc) ₂ O	1.1	(calc.)	DCM	0 °C to RT	12 h
1	Triethylami ne	1.5	(calc.)	DCM	0 °C to RT	12 h
2	Intermediat e 1	1.0	(e.g., 4 g)	Acetone	0 °C	2 h
2	Jones Reagent	2.0	(calc.)	Acetone	0 °C	2 h

Table 2: Product Yield and Characterization

Product	Form	Yield (%)	Purity (HPLC)	¹H NMR	ESI-MS (m/z)
Intermediate 1	Colorless oil	~90%	>95%	Consistent with protected structure	[M+H] ⁺ , [M+Na] ⁺ calculated and observed
Acid-PEG4- C2-Boc	White solid	~85%	>98%	Consistent with final product structure	[M+H] ⁺ , [M+Na] ⁺ calculated and observed

Visualizations

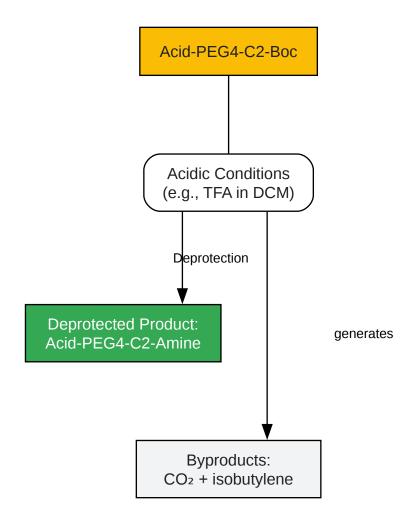




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Caption: Synthetic workflow for **Acid-PEG4-C2-Boc**.





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Caption: Boc deprotection pathway of Acid-PEG4-C2-Boc.

• To cite this document: BenchChem. [Technical Guide: Synthesis of Acid-PEG4-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605142#chemical-synthesis-of-acid-peg4-c2-boc]

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